molecular formula C12H10SSn B1346933 Diphenyltin sulfide CAS No. 20332-10-9

Diphenyltin sulfide

Cat. No.: B1346933
CAS No.: 20332-10-9
M. Wt: 305 g/mol
InChI Key: CYXRBVIJBDYNQU-UHFFFAOYSA-N
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Description

Diphenyltin sulfide is a chemical compound with the formula C12H10SSn . It is used in laboratory chemicals .


Synthesis Analysis

This compound can be synthesized using diorganotin (IV) dixanthates . The synthesis involves the use of diphenyltin bis (2-methoxyethylxanthate) and diphenyltin bis (iso-butylxanthate) as precursors to deposit tin chalcogenide thin films by aerosol-assisted chemical vapor deposition .


Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl groups attached to a sulfur atom .


Chemical Reactions Analysis

This compound can be used as a catalyst in Diels-Alder reactions between several 1,3-dienes and α,β-unsaturated ketones . It can also be used as a precursor for the preparation of SnS nanoparticles .


Physical and Chemical Properties Analysis

This compound is a solid crystalline substance with a white appearance . It has a molecular weight of 304.98 g/mol . It does not have a specific odor .

Scientific Research Applications

  • Pharmacological Treatment for Parkinson's Disease : Diphenyl sulfide compounds, including diphenyltin sulfide, have been identified as new inhibitors of phosphodiesterase 7 (PDE7), offering potential for Parkinson's disease treatment. This discovery confirms the utility of PDE7 inhibitors in pharmacological applications (García et al., 2014).

  • Photodegradation of Environmental Pollutants : Studies on polychlorinated diphenyl sulfides (PCDPSs), which include this compound derivatives, have shown their degradation under simulated sunlight. This degradation process is influenced by environmental factors like pH and humic acid, and the study contributes to understanding the environmental fate of these compounds (Ge et al., 2019).

  • Synthesis and Structure of Macrocycles : this compound has been used in synthesizing novel trinuclear 18-membered macrocycles. These macrocycles, involving diphenyltin complexes with 2-mercaptonicotinic acid, show interesting ligand properties due to their endocyclic sulfur atoms (Ma, Jiang, & Zhang, 2003).

  • Catalytic Reactions in Organic Chemistry : this compound has been used as a catalyst in Diels-Alder reactions and aldol reactions. It is combined with other reagents like silver perchlorate for effective promotion of these reactions under mild conditions (Mukaiyama, Watanabe, & Shiina, 1995; Mukaiyama, Saito, Kitagawa, & Shimomura, 1994).

  • Design of Acaricidal/Insecticidal Agents : this compound derivatives have been explored for their acaricidal and insecticidal activities. These compounds, particularly those containing sulfone/sulfoxide groups, have shown potential as novel environmentally safe pesticides (Yu, Liu, Li, & Wang, 2016).

  • (Zhang, Su, Cen, Feng, Ma, Lu, & Li, 2014).
  • Cytotoxicity in Cancer Research : Organotin(IV) compounds, including diphenyltin(IV) diallyldithiocarbamate, have been synthesized and evaluated for cytotoxic effects against human colon adenocarcinoma cells. These studies are significant in exploring the potential of diphenyltin derivatives as anticancer agents (Haezam, Awang, Kamaludin, & Mohamad, 2021).

  • Environmental Analysis : this compound and its polychlorinated derivatives have been prepared and analyzed for their environmental impact. Techniques like mass spectrometry and NMR spectroscopy have been employed to understand their structure and behavior in environmental contexts (Sinkkonen, Kolehmalnen, Laihia, Koistinen, & Rantio, 1993).

  • Investigating Microfluidity in Micelles : Diphenyl sulfides, including this compound, have been utilized in studies investigating microfluidity in micellar solutions. These studies contribute to our understanding of molecular behavior in different fluid environments (Zachariasse, 1978).

  • Oxidation Studies : Research on the oxidation of polychlorinated diphenyl sulfides by ferrate(VI) has provided insights into the degradation pathways and oxidized products. This is crucial for understanding the environmental and health impacts of these compounds (Chen, Xu, Zeng, Feng, Qu, Wang, Nesnas, & Sharma, 2018).

  • Polymer Stabilization : Studies on diphenol substituted sulfides, including this compound, have explored their role as stabilizers in polypropylene against thermal oxidation. This research contributes to the development of more durable and stable polymeric materials (Kudelka & Pospíšil, 1990).

Safety and Hazards

Diphenyltin sulfide is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Diphenyltin sulfide plays a significant role in biochemical reactions, particularly as an activator for O-glycoside synthesis . It interacts with various enzymes and proteins, facilitating the formation of glycosidic bonds. The nature of these interactions involves the activation of glycosyl donors, which then react with acceptors to form glycosides. This process is crucial in the synthesis of complex carbohydrates and glycoconjugates.

Cellular Effects

This compound has been shown to exhibit antiproliferative activity against several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . It influences cell function by inhibiting cell proliferation and inducing apoptosis. The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular proteins and enzymes. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular processes such as proliferation and apoptosis. The compound’s ability to inhibit key enzymes in cancer cells contributes to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained antiproliferative effects, although the compound may degrade over time, reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant antiproliferative activity . At higher doses, this compound can cause toxic or adverse effects, including damage to vital organs and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired antiproliferative effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism . It interacts with enzymes and cofactors involved in the reduction and oxidation of sulfur compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s role in sulfur metabolism is crucial for its biochemical and cellular effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within cells can affect its activity and function, influencing its overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and its overall biochemical effects.

Properties

IUPAC Name

diphenyl(sulfanylidene)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXRBVIJBDYNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174240
Record name Diphenylthioxostannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20332-10-9
Record name Diphenylthioxostannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20332-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylthioxostannane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylthioxostannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylthioxostannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Diphenyltin sulfide acts as a Lewis acid catalyst, activating substrates by coordinating to electron-rich atoms like oxygen. This activation facilitates various reactions, including glycosylation, aldol reactions, and Diels-Alder reactions. [, , , , , , , ]

A: In glycosylation reactions, this compound, in combination with silver salts, directs the reaction towards the formation of either 1,2-cis or 1,2-trans ribofuranosides. The stereochemical outcome depends on the reaction conditions and the presence of additives like lithium perchlorate. This control arises from the coordination of this compound and silver ions with the sugar substrate, influencing the approach of the nucleophile. [, , , , ]

ANone: this compound, often combined with silver salts, catalyzes various reactions including:

  • Stereoselective synthesis of β-ribonucleosides: Reaction of 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl methyl carbonate with trimethylsilylated nucleoside bases. []
  • Aldol reactions: Reaction of aldehydes with trimethylsilyl enol ethers. []
  • Diels-Alder reactions: Reaction of 1,3-dienes with α,β-unsaturated ketones. []
  • Synthesis of α- or β-ribofuranosides: Reaction of 1-O-iodoacetylribofuranose with alkyl trimethylsilyl ethers. []
  • Synthesis of 1,2-cis- and 1,2-trans-ribofuranosides: From 1-hydroxy ribofuranose and trimethylsilylated nucleophiles, using this compound and trifluoromethanesulfonic anhydride. []

A: Both this compound and Lawesson's reagent, in combination with silver salts, exhibit catalytic activity in similar reactions, such as the synthesis of β-D-ribofuranosides. [, ] Further research is needed to directly compare their efficacy and specific advantages in different reactions.

A: The molecular formula of this compound is C12H10SSn, and its molecular weight is 293.03 g/mol. []

A: While the provided research focuses on the applications of this compound, vibrational spectroscopic data of related organotin sulfides and their reaction products are discussed in the context of reactions with sulfur dioxide. []

ANone: The provided research articles primarily focus on the application of this compound as a catalyst and do not delve into its synthesis.

A: this compound, when combined with specific organozinc compounds, forms a catalyst for the anionic coordination polymerization of propylene oxide. This catalyst system produces high-molecular-weight poly(propylene oxide) with an atactic structure, desirable for applications like artificial blood vessels. []

A: The molecular weight and isotacticity of the resulting poly(propylene oxide) are influenced by the catalyst concentration and the polymerization temperature. Lower catalyst concentrations and higher temperatures tend to yield polymers with lower molecular weights and reduced isotacticity. []

A: The research suggests that Lawesson's reagent, in combination with silver salts, can act as an alternative catalyst system for certain reactions, such as the synthesis of β-D-ribofuranosides. [, ] Further research is needed to explore other potential alternatives and compare their efficacy and selectivity.

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